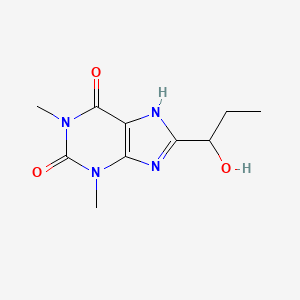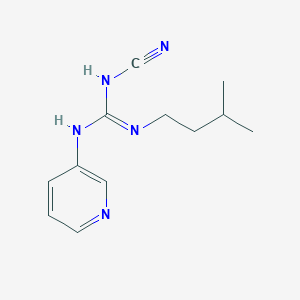![molecular formula C13H21N3O5 B14594054 1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid CAS No. 61258-48-8](/img/structure/B14594054.png)
1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid is a compound that combines the structural features of imidazole and dioxolane with nitric acid Imidazole is a five-membered ring containing two nitrogen atoms, known for its amphoteric nature, while dioxolane is a heterocyclic acetal
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole typically involves the condensation of cyclohexyl-substituted dioxolane with imidazole under acidic conditions. The reaction may be catalyzed by toluenesulfonic acid in refluxing toluene, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can target the dioxolane moiety.
Substitution: Both the imidazole and dioxolane rings can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and strong acids or bases are often used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the dioxolane moiety can produce cyclohexyl-substituted alcohols.
Scientific Research Applications
1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. The dioxolane moiety may enhance the compound’s stability and solubility, facilitating its biological activity .
Comparison with Similar Compounds
1-[(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole (Propiconazole): A triazole fungicide with similar structural features.
1,3-Dioxolan-2-one: A cyclic carbonate with applications in polymer chemistry.
Uniqueness: 1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole is unique due to its combination of imidazole and dioxolane structures, which confer distinct chemical and biological properties
Properties
CAS No. |
61258-48-8 |
|---|---|
Molecular Formula |
C13H21N3O5 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
1-[(2-cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid |
InChI |
InChI=1S/C13H20N2O2.HNO3/c1-2-4-12(5-3-1)13(16-8-9-17-13)10-15-7-6-14-11-15;2-1(3)4/h6-7,11-12H,1-5,8-10H2;(H,2,3,4) |
InChI Key |
WENHRFLCCFOBRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(OCCO2)CN3C=CN=C3.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid](/img/structure/B14593976.png)
![[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid](/img/structure/B14593978.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)



![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)

![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
